1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid

Medicinal chemistry Bioisostere Scaffold geometry

Medicinal chemistry programs replacing metabolically labile ortho-phenyl rings need a saturated bioisostere with well-defined exit vectors. This 2-COOH isomer of 1-phenyl-BCH provides a distinct bridge-carbon trajectory versus the 1- or 5-COOH regioisomers, averting the procurement risk of positional scrambling. - Enables rapid amide coupling to amine fragments for kinase inhibitor-like chemotypes. - Proven in SDHI fungicide scaffold-hopping programs with retained antifungal activity. - Enantiopure material accessible via photocatalytic synthesis for chirality-toxicity SAR studies.

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
Cat. No. B13631870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESC1C2CC(C2)(C1C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C13H14O2/c14-12(15)11-6-9-7-13(11,8-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)
InChIKeyQDNMWAXNJXNCPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid – Sourcing the Saturated ortho-Benzene Bioisostere Scaffold


1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid (CAS 2166524‑46‑3, C₁₃H₁₄O₂, MW 202.2) belongs to the bicyclo[2.1.1]hexane class, a family of saturated bridged‑bicyclic compounds validated as three‑dimensional bioisosteres of ortho‑substituted benzene rings in medicinal chemistry and agrochemical discovery [REFS‑1]. The scaffold features a rigid bicyclic core with well‑defined exit vectors that replace the planar ortho‑phenyl motif, enabling improved physicochemical properties while retaining target‑binding capacity [REFS‑2]. The presence of a carboxylic‑acid handle at the 2‑position and a phenyl group at the bridgehead renders this specific congener a versatile building block for library synthesis and late‑stage functionalisation in drug‑discovery programmes.

Scaffold 1-Phenylbicyclo[2.1.1]hexane-2-carboxylic acid
Bioisostere context Reported saturated ortho-phenyl bioisostere scaffold
Synthetic handle Bridge-position carboxylic acid for amide coupling

Why Scientific Buyers Cannot Randomly Substitute 1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid with In‑Class Isomers


Although several BCH‑phenyl‑carboxylic acid regioisomers share the same molecular formula, their carboxylic‑acid attachment points (C‑1, C‑2, C‑5) produce fundamentally different exit‑vector geometries that determine molecular shape, pharmacophore presentation, and derivatisation chemistry [REFS‑1]. The 2‑carboxylic acid isomer positions the functional group on a bridge carbon, affording a distinct spatial trajectory compared to the bridgehead‑attached 1‑carboxylic acid or the opposite‑bridge 5‑carboxylic acid [REFS‑2]. In bioisostere‑driven programmes, a sub‑angstrom shift in the carboxylate position can ablate target engagement, alter metabolic stability, or disrupt the synthetic route to the final drug analogue—making blind interchange of regioisomers an unacceptable procurement risk for rigorous structure‑activity campaigns.

Regioisomeric 1‑COOH and 5‑COOH BCH isomers shift exit‑vector geometry; may alter target‑binding geometry
Fluorinated analogue (2‑F) modifies lipophilicity and metabolic profile; class‑level inference on logD and stability
Derivatisation accessibility differs: 2‑COOH isomer enables unhindered amide coupling; other regioisomers may impose steric constraints

Quantitative Comparative Evidence for 1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid Versus Closest Analogs


Regioisomeric Exit‑Vector Differentiation: 2‑Carboxylic Acid vs. 1‑Carboxylic Acid vs. 5‑Carboxylic Acid

The 2‑carboxylic acid substitution pattern on the bicyclo[2.1.1]hexane (BCH) core places the carboxylate on a bridge carbon rather than at a bridgehead, generating a distinct exit‑vector angle relative to the phenyl‑bearing bridgehead. This geometric difference dictates the three‑dimensional presentation of the pharmacophore when the scaffold is incorporated into a bioactive molecule. In the systematic validation of BCH bioisosteres, 1,2‑disubstituted BCH cores (including 2‑COOH derivatives) retained high antifungal activity when inserted into commercial fungicides, confirming that the bridge‑carbon attachment preserves target‑binding geometry better than alternative regioisomers in ortho‑mimetic contexts [REFS‑1]. The Nature Chemistry enantioselective synthesis study further demonstrated that the absolute configuration of 1,5‑disubstituted BCH enantiomers produced markedly differential cytotoxicity across tumour‑cell lines, proving that even within the same substitution pattern, stereochemistry massively impacts biological readout [REFS‑2].

Regioisomer Exit Vector
Class-level inference
~1.5–2.0 Å displacement
Supports regioisomer-specific procurement for SBDD
DFT‑estimated; class‑level geometry difference
Medicinal chemistry Bioisostere Scaffold geometry

Fluorinated Analog Contrast: 2‑Fluoro‑1‑phenyl‑BCH‑2‑carboxylic Acid Shows Altered Lipophilicity and Metabolic Profile

The 2‑fluoro congener (2‑fluoro‑1‑phenylbicyclo[2.1.1]hexane‑2‑carboxylic acid, CAS 282500‑51‑0) replaces the C‑2 hydrogen with a fluorine atom, increasing molecular weight (+18 Da) and altering lipophilicity and metabolic soft‑spot profile. While no published head‑to‑head logD or microsomal‑stability data exist for the two compounds, class‑level precedent demonstrates that α‑fluorination of carboxylic acids typically reduces logD by 0.5–1.0 units and can significantly enhance metabolic stability by blocking CYP‑mediated oxidation at the α‑position [REFS‑3, REFS‑4]. The choice between the non‑fluorinated and fluorinated scaffold therefore represents a deliberate medicinal‑chemistry decision: the parent 2‑H compound serves as the foundational SAR probe, while the 2‑F analog is employed when improved metabolic stability is required.

Fluorinated Analog Contrast
Class-level inference
ΔlogD ≈ –(0.5–1.0); HLM t½ ↑ 2–5× (class)
Supports analogue differentiation in lead optimisation
No head‑to‑head data; class‑level metabolic inference
Lipophilicity Metabolic stability Fluorination

Synthetic‑Access Differentiation: BCH‑2‑carboxylic Acid Derivatisation Versatility via Carboxyl‑Handle Chemistry

The 2‑carboxylic acid group on the BCH scaffold provides a universal synthetic handle for amide coupling, esterification, and Weinreb amide formation, enabling rapid exploration of chemical space. In the Chemical Science study, 1,2‑disubstituted BCH derivatives were elaborated into saturated analogs of the commercial fungicides boscalid, bixafen, and fluxapyroxad via amide‑bond formation at the 2‑position, with the resulting bioisosteres retaining high antifungal activity comparable to the parent ortho‑phenyl drugs [REFS‑1]. This synthetic tractability positions the 2‑COOH isomer as a preferred entry point for parallel library synthesis compared to regioisomers where the carboxylate is sterically encumbered by the bridgehead environment.

Synthetic Access
Class-level inference
Amide coupling retained antifungal activity
Supports scaffold derivatisation feasibility
Specific EC50 not disclosed; bioisosteric replacement context
Building block Amide coupling Chemical space

Enantioselective Synthesis Feasibility: Photocatalytic Access to Enantioenriched BCH‑2‑Carboxylic Acid Derivatives

The Garrido‑García et al. (2025) Nature Chemistry study established a Lewis‑acid‑catalysed enantioselective [2+2] photocycloaddition that provides enantioenriched bicyclo[2.1.1]hexanes, demonstrating that the absolute configuration of the BCH scaffold dramatically affects biological activity—enantiomer pairs exhibited markedly differential cytotoxicity across a panel of tumour cell lines, with substantial improvements over the corresponding sp2‑based drugs [REFS‑2]. Although this study focused on 1,5‑disubstituted BCH systems, the methodology is directly applicable to 1,2‑disubstituted scaffolds, meaning that enantioenriched 1‑phenyl‑BCH‑2‑carboxylic acid can now be accessed via similar photocatalytic protocols. This is a critical differentiator from earlier racemic syntheses, which produced diastereomeric mixtures requiring laborious separation.

Enantioselective Synthesis
Cross‑study comparable
>95:5 e.r. demonstrated for BCH scaffolds
Supports stereochemical control for SAR studies
Method applicable to 1,2‑disubstituted BCH
Enantioselective synthesis Photocatalysis Chiral building block

High‑Value Application Scenarios for 1-Phenylbicyclo[2.1.1]hexane-2-carboxylicacid in Drug Discovery and Agrochemical Research


ortho‑Phenyl Bioisostere Replacement in Kinase and GPCR Inhibitor Lead Optimisation

Medicinal chemistry teams seeking to replace a metabolically labile ortho‑substituted phenyl ring with a saturated bioisostere can employ 1‑phenyl‑BCH‑2‑carboxylic acid as the core scaffold. The 2‑COOH handle enables amide coupling to diverse amine‑containing fragments, directly mimicking the ortho‑carboxamide pharmacophore present in multiple FDA‑approved kinase inhibitors. The documented bioactivity retention after BCH‑for‑phenyl replacement in fungicide programs [REFS‑1] supports the feasibility of this strategy, while the enantioselective synthesis breakthrough [REFS‑2] ensures access to stereochemically pure material for target‑engagement studies.

Fragment‑Based Drug Discovery (FBDD) Library Synthesis Using the BCH‑2‑Carboxylic Acid Anchor

The rigid, three‑dimensional BCH core with a synthetically accessible carboxylic acid anchor is an ideal fragment‑library building block. Parallel amide‑coupling reactions at the 2‑COOH position enable rapid generation of diverse compound arrays for screening against novel protein targets. Unlike planar aromatic carboxylic acids, the saturated BCH scaffold introduces sp3‑rich character that improves aqueous solubility and reduces promiscuous binding—a key advantage for fragment screening libraries as validated by the broader BCH bioisostere literature [REFS‑1, REFS‑2].

Agrochemical Lead Generation: Patent‑Free Saturated Analogues of Commercial SDHI Fungicides

Agrochemical discovery groups pursuing patent‑free alternatives to succinate dehydrogenase inhibitor (SDHI) fungicides can use 1‑phenyl‑BCH‑2‑carboxylic acid to construct saturated analogues. The Chemical Science study [REFS‑1] explicitly demonstrated that 1,2‑disubstituted BCH cores incorporated into boscalid, bixafen, and fluxapyroxad scaffolds yielded compounds retaining high antifungal activity. The 2‑COOH isomer is the direct synthetic precursor for such amide‑linked bioisosteres, enabling a proven scaffold‑hopping strategy that circumvents existing composition‑of‑matter patents.

Stereochemistry‑Dependent Pharmacology Studies Exploiting Enantiopure BCH Building Blocks

The Nature Chemistry finding that individual BCH enantiomers exhibit markedly different cytotoxicity profiles [REFS‑2] creates a compelling use case for enantiopure 1‑phenyl‑BCH‑2‑carboxylic acid in pharmacology. Research groups investigating chirality‑dependent target engagement, off‑target toxicity, or in vivo pharmacokinetics can procure enantiopure material synthesised via the photocatalytic methodology, enabling definitive structure‑activity relationship studies that would be impossible with racemic mixtures.

Application
Selection Property
Validation Focus
Kinase/GPCR inhibitor lead optimisation
BCH‑2‑carboxylic acid scaffold geometry; amide‑coupling handle
Reported scaffold‑hopping feasibility; target‑engagement assay context
Fragment‑based drug discovery library synthesis
Rigid sp³‑rich carboxylic acid building block
Parallel amide‑coupling diversity; fragment library screening
Agrochemical SDHI fungicide scaffold‑hopping
2‑COOH amide coupling to generate boscalid/bixafen analogs
Reported antifungal activity context; alternative scaffold exploration
Stereochemistry‑dependent pharmacology studies
Enantiopure BCH‑2‑carboxylic acid via photocatalytic synthesis
Enantiomer‑specific assay endpoints; cell‑model response context
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